molecular formula C24H30N2O7S B4016163 ethyl 1-[N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate

ethyl 1-[N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate

Cat. No. B4016163
M. Wt: 490.6 g/mol
InChI Key: RFUZMYGDYJMFEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to ethyl 1-[N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate often involves multi-step chemical reactions, starting from basic building blocks like ethyl piperidine-4-carboxylate. A notable synthesis route involves the transformation of ethyl piperidine-4-carboxylate to ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, followed by further chemical modifications to introduce specific functional groups, such as sulfonyl and carbohydrazide derivatives, through reactions with alkyl/aryl sulfonyl chlorides (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic techniques, including IR, 1H-NMR, and EI-MS. These methods provide detailed information on the molecular framework and the nature of specific functional groups present in the molecule. The structure-activity relationship (SAR) studies, often supported by molecular docking analyses, help in understanding the interactions between these molecules and biological targets, such as enzymes or receptors (Khalid, Rehman, & Abbasi, 2014).

Chemical Reactions and Properties

Compounds like ethyl 1-[N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate participate in various chemical reactions, including conjugate addition reactions and transformations involving the sulfonyl group. For instance, ethyl glyoxylate N-tosylhydrazone acts as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions, leading to the synthesis of functionalized sulfones (Fernández et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in drug formulation and design. For example, the crystalline structure of related compounds can be stabilized by intermolecular hydrogen bonding, influencing their solubility and bioavailability (Suresh et al., 2007).

properties

IUPAC Name

ethyl 1-[2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O7S/c1-4-33-24(28)18-12-14-25(15-13-18)23(27)17-26(34(29,30)20-8-6-5-7-9-20)21-11-10-19(31-2)16-22(21)32-3/h5-11,16,18H,4,12-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUZMYGDYJMFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(C2=C(C=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-[2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]acetyl]piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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